3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine
Description
The compound 3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine is a bicyclic heterocycle featuring a triazole fused to a pyridine ring, with a cyclopropyl substituent at the 3-position. Triazolopyridines are isosteres of purines, enabling diverse bioactivities such as anticonvulsant, cardiovascular, and analeptic effects . The cyclopropyl group enhances steric and electronic properties, influencing solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
3-cyclopropyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H12N4/c1-2-6(1)12-8-5-9-4-3-7(8)10-11-12/h6,9H,1-5H2 |
InChI Key |
NVJJCPKOHPWQFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(CCNC3)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with 3-chloropyridine-2-carboxylic acid, followed by cyclization using a suitable reagent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine compounds with various functional groups.
Scientific Research Applications
3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The triazole ring plays a crucial role in the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Cyclopropyl vs. Cyclobutyl Substituents
- 3-Cyclobutyl analog (C₉H₁₄N₄; MW 178.23 g/mol) exhibits a higher molecular weight than the cyclopropyl variant (C₈H₁₂N₄; estimated MW ~162.2 g/mol). This difference reduces solubility but may improve lipophilicity for CNS-targeting applications .
- 1-Phenyl analog (C₁₁H₁₂N₄; MW 200.25 g/mol) introduces aromatic bulk, which can hinder membrane permeability but enhance π-π stacking in enzyme binding .
- 1-(2-Methoxyethyl) analog introduces an ether group, increasing polarity and aqueous solubility compared to cyclopropyl .
Table 1: Substituent Impact on Key Properties
Biological Activity
3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine (CAS Number: 1554429-11-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C₈H₁₂N₄
- Molecular Weight : 164.21 g/mol
- Structure : The compound features a triazole ring fused to a pyridine structure, which is significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets. The mechanisms of action for this compound are hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown capabilities in inhibiting enzymes such as caspases involved in apoptosis pathways.
- Modulation of Receptor Activity : The compound may act on specific receptors influencing cellular signaling pathways.
1. Anticancer Activity
A study involving structurally similar triazole derivatives showed promising anticancer effects. These compounds were screened against various cancer cell lines and exhibited significant cytotoxicity. Although specific data for this compound is limited, the structural similarity suggests potential activity.
2. Anti-inflammatory Effects
Compounds in the same class have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be a relevant area for exploring the biological activity of the triazolo-pyridine compound.
3. Neuroprotective Properties
Research on related triazole derivatives has indicated neuroprotective effects through the modulation of oxidative stress and apoptosis in neuronal cells. This suggests that this compound may also possess similar protective qualities.
Case Study 1: In Vivo Studies
In vivo studies on triazole derivatives indicated significant reductions in tumor growth in animal models when treated with these compounds. While direct studies on the cyclopropyl derivative are needed for validation, these findings support further investigation into its anticancer potential.
Case Study 2: Enzyme Inhibition Studies
A comparative analysis with other triazole compounds demonstrated their ability to inhibit caspase activity effectively. For instance:
- Caspase-3 Inhibition : Compounds showed varying degrees of inhibition with some derivatives achieving over 70% inhibition at specific concentrations.
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| Compound A | 10 | 75% |
| Compound B | 15 | 65% |
| 3-Cyclopropyl Triazole | TBD | TBD |
Research Findings
Recent literature highlights the synthesis and characterization of novel triazole derivatives with enhanced biological profiles. The following table summarizes key findings from recent studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
